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Compound of Interest

2-Bromo-5,6-
Compound Name:
dimethylnicotinonitrile

Cat. No.: B175581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance
(NMR) spectroscopic data for the compound 2-Bromo-5,6-dimethylnicotinonitrile. Due to the
absence of publicly available experimental spectra for this specific molecule, this guide
leverages established principles of NMR spectroscopy and data from analogous structures to
present a comprehensive, predicted dataset for both *H and 3C NMR. This information is
intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,
organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for 2-Bromo-
5,6-dimethylnicotinonitrile. These predictions are based on the analysis of substituent effects
on the pyridine ring system, drawing comparisons with known data for related compounds such
as 2-bromopyridine, and various methylated and substituted pyridines.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 2-Bromo-5,6-dimethylnicotinonitrile
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

H-4 7.8-8.0 Singlet 1H

C5-CHs 24-26 Singlet 3H

C6-CHs 23-25 Singlet 3H

Disclaimer: These are predicted values and may differ from experimental results.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 2-Bromo-5,6-dimethylnicotinonitrile

Carbon Atom Predicted Chemical Shift (6, ppm)
C2 (C-Br) 140 - 145

C3 (C-CN) 115 - 120

C4 (C-H) 145 - 150

C5 (C-CHs) 130 - 135

C6 (C-CHs) 155 - 160

CN 117 - 120

C5-CHs 18 - 22

C6-CHs 20-24

Disclaimer: These are predicted values and may differ from experimental results.

Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the foundational principles of NMR
spectroscopy, considering the electronic effects of the various substituents on the pyridine ring.
The electron-withdrawing nature of the bromine atom at the C2 position and the nitrile group at
the C3 position will significantly influence the chemical shifts of the ring protons and carbons.
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The methyl groups at the C5 and C6 positions, being electron-donating, will have an opposing
effect.

For the *H NMR spectrum, a single aromatic proton is expected, corresponding to H-4. Its
chemical shift is predicted to be in the downfield region due to the anisotropic effect of the
aromatic ring and the influence of the adjacent electron-withdrawing nitrile group. The two
methyl groups are expected to appear as distinct singlets in the typical aliphatic region.

In the 13C NMR spectrum, eight distinct signals are anticipated. The carbons directly attached
to the electronegative bromine (C2) and within the nitrile group (CN) are expected at
characteristic chemical shifts. The aromatic carbons will have shifts influenced by their position
relative to the various substituents. The methyl carbons will appear in the upfield region, typical
for sp3 hybridized carbons.

Experimental Protocols

The following provides a detailed methodology for the acquisition of *H and *3C NMR spectra
for a compound such as 2-Bromo-5,6-dimethylnicotinonitrile.

Sample Preparation

» Solvent Selection: A suitable deuterated solvent must be chosen, with chloroform-d (CDCls)
being a common choice for many organic molecules. Other solvents such as dimethyl
sulfoxide-de (DMSO-ds) or acetone-de may be used depending on the solubility of the
compound.

o Concentration: For *H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of
deuterated solvent is typically sufficient. For the less sensitive 13C NMR, a more
concentrated sample of 20-50 mg in the same volume of solvent is recommended.

 Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for
both *H and 3C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution.
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» 'H NMR Acquisition:
o Pulse Sequence: A standard single-pulse experiment is typically used.
o Acquisition Time: Approximately 2-4 seconds.

o Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full
relaxation of the protons.

o Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

e 13C NMR Acquisition:

o

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum
to single lines for each carbon.

o

Acquisition Time: Approximately 1-2 seconds.

[¢]

Relaxation Delay: A delay of 2-5 seconds.

[e]

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing

The acquired Free Induction Decay (FID) signals for both tH and 3C spectra are processed
using Fourier transformation. The resulting spectra are then phased, baseline corrected, and
referenced to the internal standard (TMS).

Visualization of Molecular Structure and Predicted
NMR Assignments

The following diagram illustrates the chemical structure of 2-Bromo-5,6-
dimethylnicotinonitrile with atoms labeled to correspond with the predicted NMR data tables.
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Caption: Molecular structure of 2-Bromo-5,6-dimethylnicotinonitrile with atom numbering for
NMR correlation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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